molecular formula C14H15NO4 B3029468 1-(Tert-butoxycarbonyl)-1H-indole-3-carboxylic acid CAS No. 675606-20-9

1-(Tert-butoxycarbonyl)-1H-indole-3-carboxylic acid

Cat. No.: B3029468
CAS No.: 675606-20-9
M. Wt: 261.27
InChI Key: YPTCGAOGZZKVFO-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-1H-indole-3-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions .

Mechanism of Action

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-1H-indole-3-carboxylic acid is the amine group in organic compounds . The compound is used as a protecting group in organic synthesis, particularly for amines .

Mode of Action

The compound, also known as the tert-butoxycarbonyl (BOC) group , interacts with its targets by being added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as amine protection . The BOC group can be removed from the amine with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The addition and removal of the BOC group involve several steps. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis, allowing for chemoselectivity in subsequent chemical reactions . This can be crucial in the synthesis of complex organic compounds, where protecting groups are used to prevent certain reactions from occurring at specific sites in the molecule.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and a base . The removal of the BOC group, on the other hand, requires the presence of strong acids . The compound’s efficacy and stability would therefore depend on the specific conditions under which it is used.

Preparation Methods

The synthesis of 1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid typically involves the protection of the indole nitrogen with a Boc group. This can be achieved by reacting the indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Comparison with Similar Compounds

1-(Tert-butoxycarbonyl)-1H-indole-3-carboxylic acid can be compared with other Boc-protected indole derivatives and similar compounds:

    1-(Tert-butoxycarbonyl)-1H-indole-2-carboxylic acid: Similar to the 3-carboxylic acid derivative but with the carboxyl group at the 2-position.

    1-(Tert-butoxycarbonyl)-1H-indole-5-carboxylic acid: Another Boc-protected indole derivative with the carboxyl group at the 5-position.

    1-(Tert-butoxycarbonyl)-1H-indole-7-carboxylic acid: A Boc-protected indole with the carboxyl group at the 7-position.

These compounds share similar chemical properties and applications but differ in the position of the carboxyl group on the indole ring, which can influence their reactivity and biological activity.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTCGAOGZZKVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702616
Record name 1-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675606-20-9
Record name 1-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-1H-indole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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